

Application Notes and Protocols: Acetic Acid-Zinc-Formalin (AZF) Fixative

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Compound of Interest

Compound Name: **E260**

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Introduction

Acetic acid-zinc-formalin (AZF) is a versatile and effective fixative used in histology, immunohistochemistry (IHC), and molecular pathology. It serves as a mercury-free alternative to traditional fixatives like B5, offering excellent preservation of morphological details, superior antigenicity for immunohistochemical staining, and good preservation of nucleic acids for in situ hybridization and other molecular analyses.^{[1][2][3]} This document provides detailed protocols for the preparation and application of AZF fixative.

Composition and Preparation

The preparation of AZF fixative involves the careful combination of zinc chloride, formaldehyde, glacial acetic acid, and distilled water. The zinc component aids in the preservation of cellular proteins and nucleic acids, while the acetic acid helps to counteract the shrinking effect of formalin and can initiate the decalcification process in bone marrow specimens.^{[1][4]}

Table 1: AZF Fixative Composition

Component	Quantity (for 1 Liter)	Purpose
Zinc Chloride (ZnCl_2)	12.5 g	Enhances preservation of cellular proteins and nucleic acids. [1] [4]
Concentrated Formaldehyde (37-40%)	150 ml	Primary cross-linking agent for fixation.
Glacial Acetic Acid	7.5 ml	Counteracts tissue shrinkage and can initiate decalcification. [1] [4]
Distilled Water	to 1000 ml	Solvent.

Protocol 1: Preparation of AZF Fixative (1 Liter)

- Add approximately 800 ml of distilled water to a clean, chemical-resistant beaker or bottle.
- Carefully add 12.5 g of zinc chloride to the water and stir until fully dissolved.
- In a fume hood, add 150 ml of concentrated formaldehyde (37-40%) to the zinc chloride solution.
- Slowly add 7.5 ml of glacial acetic acid to the solution.
- Add distilled water to bring the final volume to 1000 ml.
- Mix the solution thoroughly.
- Label the container clearly as "Acetic Acid-Zinc-Formalin (AZF) Fixative" and include appropriate hazard warnings (corrosive).
- Store the fixative at room temperature.

Applications and Recommended Fixation Times

AZF fixative is particularly recommended for bone marrow clots and cores, lymph nodes, and endoscopic biopsies.[\[5\]](#)[\[6\]](#)[\[7\]](#) It is also highly suitable for tissues intended for

immunohistochemical studies due to its excellent antigen preservation.[2][5][6][7]

Table 2: Recommended Fixation Times for Different Tissue Types

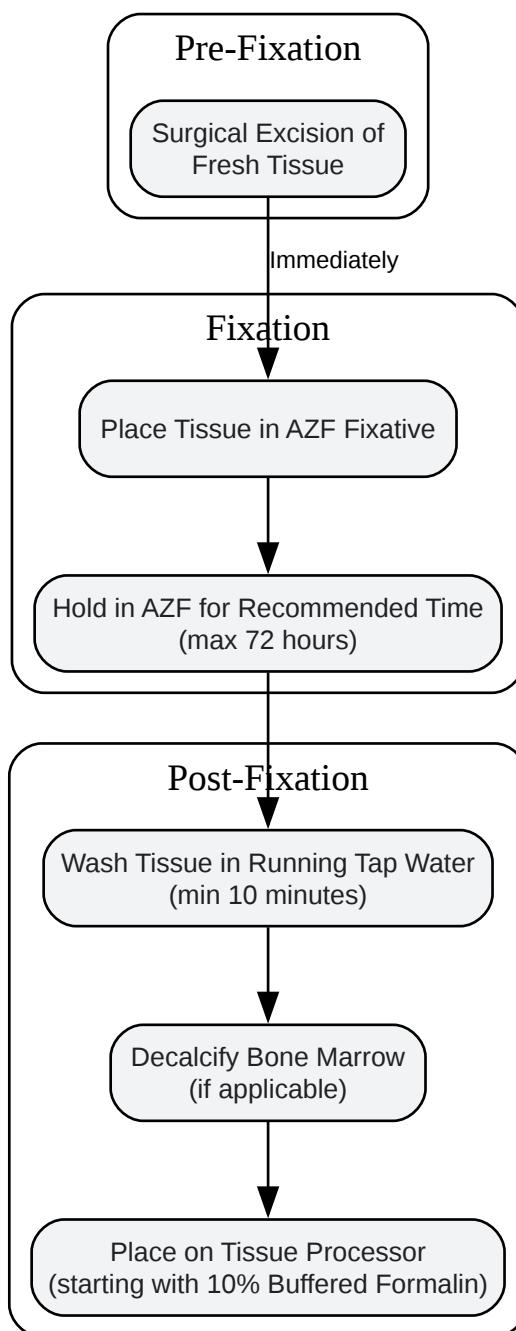
Tissue Type	Recommended Minimum Fixation Time
Bone Marrow Clots	2 hours[5][6]
Bone Marrow Biopsy	3 hours[5][6]
Lymph Nodes and Small Biopsies	4 hours[5][6]

Note: For larger lymph nodes, it is recommended to halve or dissect the tissue into pieces no thicker than 3 mm to ensure proper fixation.[5][6] To facilitate grossing, tissue can be placed in AZF for 1 hour to achieve initial firming before trimming.[5][6]

Experimental Protocols

Protocol 2: General Tissue Fixation Workflow

This protocol outlines the standard procedure for fixing fresh tissue specimens with AZF.



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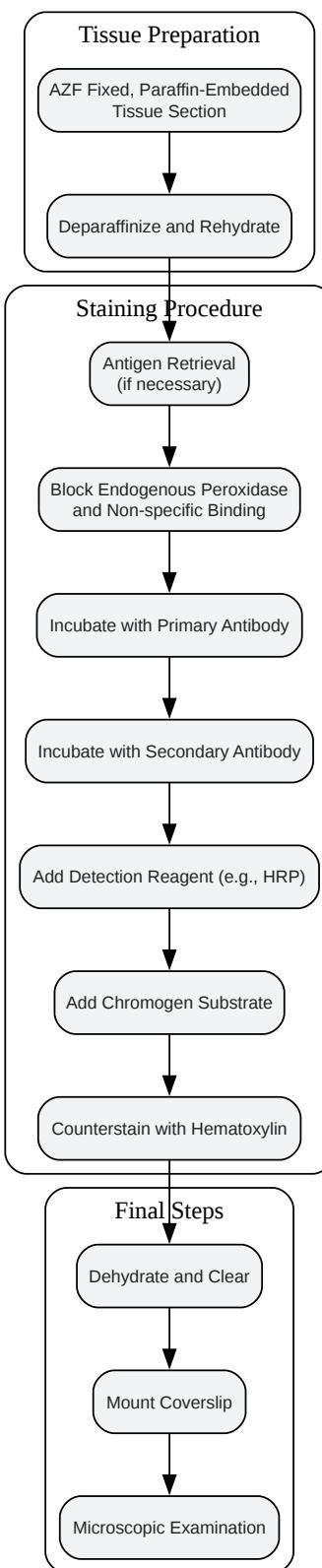
Caption: General workflow for tissue fixation using AZF.

- Tissue Collection: Immediately after surgical excision, place the fresh tissue into a container with a sufficient volume of AZF fixative (at least 10 times the volume of the tissue).

- Fixation: Hold the tissue in the AZF fixative for the recommended duration as specified in Table 2, but not exceeding 72 hours.[5][6]
- Washing: After fixation, wash the tissue in running tap water for a minimum of 10 minutes to remove residual zinc.[5][6]
- Decalcification (for bone marrow): If processing bone marrow, proceed with a suitable decalcification agent. Note that nitric acid is not recommended for decalcification following AZF fixation.[5][6] The acetic acid in AZF may reduce the overall decalcification time.[5][6]
- Tissue Processing: After washing (and decalcification if necessary), the tissue can be placed on a standard tissue processor, typically starting with a 10% phosphate-buffered formalin step.[5][6]

Protocol 3: Immunohistochemistry (IHC) Staining of AZF-Fixed Tissue

AZF-fixed tissues generally show excellent results with IHC staining, often with equivalent or superior antigen preservation compared to B5-fixed tissues.[2][3]

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Caption: Immunohistochemistry workflow for AZF-fixed tissues.

- **Sectioning and Deparaffinization:** Cut paraffin-embedded, AZF-fixed tissue sections at 4-5 μm and mount on charged slides. Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.
- **Antigen Retrieval:** While AZF fixation often results in excellent antigen preservation, some epitopes may still require antigen retrieval. The choice of retrieval method (heat-induced or enzymatic) depends on the primary antibody used.
- **Staining:** Proceed with a standard immunohistochemistry staining protocol, including blocking of endogenous peroxidase, incubation with primary and secondary antibodies, detection with an appropriate system (e.g., HRP-polymer), and visualization with a chromogen.
- **Counterstaining and Mounting:** Counterstain the sections with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

Safety and Disposal

- **Hazards:** AZF fixative contains formaldehyde, a known carcinogen, and zinc chloride, which is corrosive.^{[5][6]} Handle the solution in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (gloves, lab coat, and safety glasses).
- **Disposal:** Do not discard AZF fixative down the drain.^{[5][6]} Neutralize the solution with sodium carbonate or sodium bicarbonate to precipitate the zinc at a pH of 7.0-8.0 before disposal according to institutional and local regulations.^{[5][6]} Approximately 100 grams of sodium bicarbonate will neutralize one liter of AZF fixative.^[5]

Advantages and Considerations

Advantages of AZF Fixative:

- **Mercury-Free:** A safer alternative to mercury-containing fixatives like B5, reducing disposal costs and health risks.^{[2][7]}
- **Excellent Morphology:** Provides morphological detail comparable to that of B5 fixation.^{[1][2][3]}

- Superior Antigen Preservation: Often results in equivalent or superior staining in immunohistochemistry compared to other fixatives.[1][2][3]
- Nucleic Acid Preservation: Preserves RNA and DNA, making it suitable for in situ hybridization and other molecular techniques.[1]
- Flexibility in Fixation Time: Allows for more flexibility in fixation times compared to the strict requirements of B5.[2][3]
- Reduced Decalcification Time: The acetic acid component can shorten the time required for decalcification of bone marrow specimens.[2][3][5][6]

Considerations:

- Extended Storage: Extended storage of tissues in AZF is not recommended. For long-term storage, transfer fixed tissues to 10% phosphate-buffered formalin after washing.[5][6]
- Corrosive Nature: Zinc chloride is corrosive, so handle with care.[5][6]

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